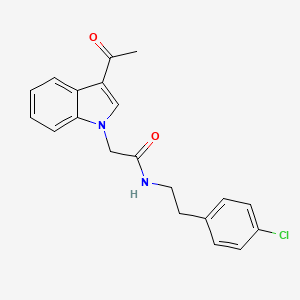
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as "ACEA" and belongs to the class of compounds known as indoles. ACEA has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anti-cancer Applications
A novel indole acetamide derivative has been synthesized and its anti-inflammatory activity confirmed through in silico modeling studies targeting the cyclooxygenase COX-1 and 2 domains. Additionally, geometry optimization and energy frameworks were constructed to investigate the stability of the compound, with single crystal X-ray diffraction studies providing insights into its three-dimensional structure. This research highlights the potential of indole acetamide derivatives in the development of anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antimicrobial Properties
The synthesis and evaluation of a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been reported, demonstrating promising antibacterial and antifungal activities against various pathogenic microorganisms. This research underscores the therapeutic potential of these compounds in combating microbial infections (Debnath & Ganguly, 2015).
Antiplasmodial Properties
A study on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has been conducted to evaluate their potential in vitro antiplasmodial properties. Preliminary results revealed significant biological activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, indicating the potential use of these compounds in malaria treatment (Mphahlele et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on bioactive benzothiazolinone acetamide analogs has included vibrational spectra studies, photochemical and thermochemical modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have demonstrated good light harvesting efficiency and free energy of electron injection, suggesting their application in photovoltaic cells. Additionally, molecular docking studies indicated significant binding affinities, highlighting their potential in drug design and development (Mary et al., 2020).
Antioxidant Properties
The synthesis and evaluation of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been conducted, revealing considerable antioxidant activity. This study opens avenues for the development of new antioxidant agents based on substituted phenyl rings as perfect side chains for the indole nucleus (Gopi & Dhanaraju, 2020).
Eigenschaften
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-14(24)18-12-23(19-5-3-2-4-17(18)19)13-20(25)22-11-10-15-6-8-16(21)9-7-15/h2-9,12H,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAALPNSCVFGDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

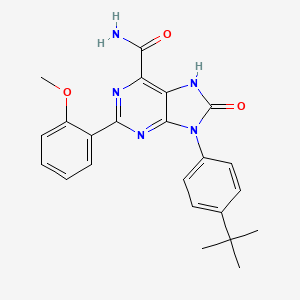
![4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2663388.png)
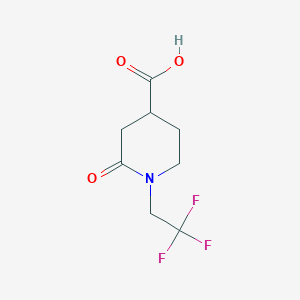
![N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2663393.png)
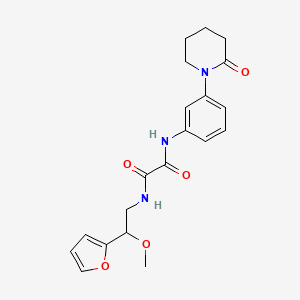
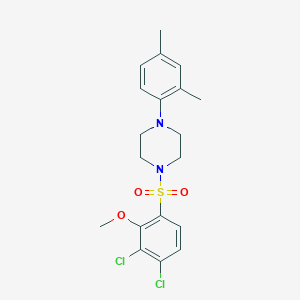
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea](/img/structure/B2663396.png)
![Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)

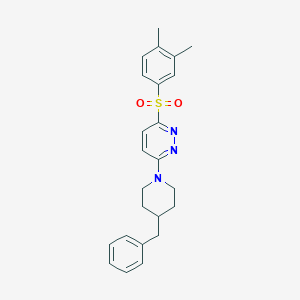
![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2663402.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline](/img/structure/B2663405.png)
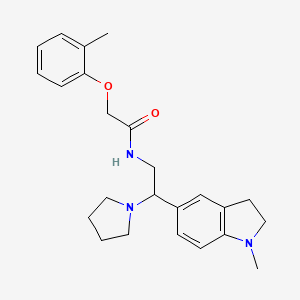
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2663407.png)